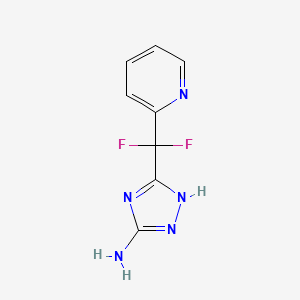

3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine

Description

3-(Difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine is a fluorinated heterocyclic compound featuring a 1,2,4-triazole core substituted with a difluoro(pyridin-2-yl)methyl group at position 3 and an amine group at position 3. The fluorine atoms likely improve lipophilicity and bioavailability compared to non-fluorinated analogs, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

5-[difluoro(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N5/c9-8(10,5-3-1-2-4-12-5)6-13-7(11)15-14-6/h1-4H,(H3,11,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFPGWPCEKEDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=NC(=NN2)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluoromethylation and Pyridinyl Substitution

The difluoromethyl group attached to the pyridin-2-yl moiety is typically introduced via halogenated difluoromethyl reagents such as 2,2-difluoroacetyl halides under controlled low-temperature conditions to avoid side reactions. This step often involves a substitution or addition reaction to an alpha,beta-unsaturated ester or related precursor, followed by hydrolysis to yield an alpha-difluoroacetyl intermediate.

For example, a method involving dropwise addition of 2,2-difluoroacetyl halide to an organic solution of an unsaturated ester with an acid-binding agent at low temperature, followed by alkali hydrolysis, has been reported to yield difluoroacetyl intermediates efficiently.

Formation of the 1,2,4-Triazol-5-amine Core

The triazole ring is generally constructed via cyclization reactions involving aminoguanidine derivatives or hydrazine compounds.

One approach involves condensation and cyclization of the difluoroacetyl intermediate with methylhydrazine or aminoguanidine hydrochloride under catalytic conditions (e.g., using sodium or potassium iodide as catalysts) at low temperature, followed by controlled heating and acidification to precipitate the triazole product.

Microwave irradiation has been employed to accelerate the cyclization process, especially when synthesizing N-substituted 1,2,4-triazoles, improving yields and reducing reaction times.

Coupling of Difluoromethylpyridinyl and Triazolamine Moieties

The final coupling step to connect the difluoromethylpyridin-2-yl group with the 1,2,4-triazol-5-amine core can involve nucleophilic substitution or metal-catalyzed cross-coupling reactions.

In related compounds, processes have been optimized to avoid hazardous reagents like n-butyl lithium and reduce reliance on chromatographic purification by employing suitable coupling agents and bases in appropriate solvents, thus improving scalability and safety.

Avoidance of hazardous reagents such as n-butyl lithium during intermediate formation improves safety and scalability.

Use of potassium iodide or sodium iodide as catalysts in cyclization steps enhances reaction rates and product yields.

Microwave-assisted synthesis is beneficial for accelerating cyclization and coupling reactions, especially with less nucleophilic amines.

Recrystallization from mixed solvents (e.g., 40% aqueous ethanol) effectively purifies the product, achieving >99% purity as confirmed by HPLC analyses.

Selection of solvents and bases critically influences yield and reaction time; solvents like acetone, dichloromethane, and alcohols are commonly employed depending on the step.

| Preparation Aspect | Method Details | Advantages | Challenges |

|---|---|---|---|

| Difluoromethylation | Low-temp reaction of 2,2-difluoroacetyl halide with unsaturated ester | High selectivity; controlled reaction | Requires low temperature control |

| Cyclization to Triazole | Catalyzed condensation with methylhydrazine or aminoguanidine; microwave or thermal | Faster reaction; high yield | Requires catalyst optimization |

| Coupling/Difluoromethylpyridinyl attachment | Nucleophilic substitution or metal-catalyzed coupling | Avoids hazardous reagents; scalable | Purification can be complex |

| Purification | Recrystallization from alcohol-water mixtures | High purity; scalable | Solvent choice critical |

The preparation of 3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine involves a multi-step synthetic route integrating difluoromethylation, triazole ring formation, and coupling strategies. Advances in catalyst use, reaction conditions, and purification methods have significantly improved the efficiency, safety, and scalability of its synthesis. These methods are supported by detailed patent disclosures and peer-reviewed research, providing a robust foundation for industrial and academic synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

Substitution reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.

Cyclization reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

N-fluorobenzenesulfonimide: for fluorination.

Sodium azide: and for triazole formation.

Oxidizing agents: such as potassium permanganate for oxidation reactions.

Reducing agents: such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives and triazole-containing compounds, which can have significant biological and chemical properties .

Scientific Research Applications

Antifungal Activity

The compound has demonstrated notable antifungal properties, particularly against various strains of fungi. Research indicates that derivatives of 1,2,4-triazole containing difluoro(heteroaryl)methyl groups exhibit strong antifungal activities. For instance, specific derivatives were found to be more effective than established antifungal agents like fluconazole and itraconazole against Candida and Aspergillus species .

Table 1: Antifungal Activity of Selected Triazole Derivatives

| Compound | Target Fungi | Activity Level |

|---|---|---|

| (±)-1f | C. albicans | Superior to fluconazole |

| (±)-1c | A. fumigatus | Equivalent to itraconazole |

| (±)-1b | T. mentagrophytes | Strong activity |

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of triazole derivatives. Compounds similar to 3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine have shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Fungicides

The difluoromethyl group in triazole compounds enhances their efficacy as fungicides. Research has indicated that these compounds can inhibit fungal growth effectively, making them suitable candidates for developing new agricultural fungicides . The unique electronic properties imparted by the difluoro group contribute to their biological activity.

Table 2: Efficacy of Difluoromethyl Triazoles as Fungicides

| Compound | Target Pathogen | Efficacy (%) |

|---|---|---|

| Triazole A | Fusarium graminearum | 90 |

| Triazole B | Botrytis cinerea | 85 |

| Triazole C | Rhizoctonia solani | 88 |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine involves several steps that include the reaction of pyridinylmethyl precursors with triazole derivatives. The fluorine atoms play a crucial role in modulating the compound's lipophilicity and bioactivity.

Synthesis Overview

The synthesis typically follows these steps:

- Preparation of difluoromethyl-pyridine intermediates.

- Coupling reactions with triazole derivatives.

- Purification and characterization via NMR and mass spectrometry.

Table 3: Key Steps in Synthesis

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Coupling | Copper-catalyzed |

| Step 2 | Nucleophilic substitution | DMF, reflux |

| Step 3 | Purification | Column chromatography |

Field Tests

Field tests conducted with triazole-based fungicides have shown promising results in controlling plant pathogens, leading to increased crop yields and reduced fungal infections . These findings highlight the practical applications of the compound in agriculture.

Mechanism of Action

The mechanism by which 3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within its target site .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related 1,2,4-triazol-5-amine derivatives, highlighting key differences in substituents, synthesis, and applications:

Key Insights:

Substituent Effects on Bioactivity :

- Aromatic Groups (Phenyl, Naphthyl) : Enhance π-π stacking interactions with protein targets (e.g., EGFR/HER-2 in ). Bulky groups like naphthalen-1-yl (3a) improve binding affinity but may reduce solubility .

- Pyridine Rings : Pyridin-2-yl vs. pyridin-4-yl alters electronic properties. The pyridin-2-yl group in the target compound may facilitate chelation with metal ions or hydrogen bonding via its lone pair .

- Fluorinated Groups : Difluoro and trifluoromethyl substituents increase metabolic stability and lipophilicity. TFAT’s trifluoromethyl group contributes to thermal stability in explosives .

Synthetic Flexibility: Triazol-5-amines are synthesized via condensation (e.g., quinoline-aldehyde with triazol-5-amine in ) or sulfonamide couplings (e.g., EDCI-mediated reactions in ). Fluorinated analogs may require specialized reagents like trifluoroacetic acid .

Structural and Crystallographic Data :

- Planarity of the triazole ring is critical for intermolecular interactions. In 3-phenyl-1H-1,2,4-triazol-5-amine, the phenyl ring is nearly coplanar with the triazole core (dihedral angle: 2.3°), optimizing crystal packing and solubility .

Divergent Applications :

Biological Activity

Overview

3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound characterized by its difluoromethyl group and triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and neuroprotective applications. The presence of fluorine enhances its lipophilicity and biological interactions, making it a subject of interest in drug design.

The biological activity of 3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group increases binding affinity to enzymes and receptors, while the triazole ring facilitates hydrogen bonding and stabilizes interactions at the target site. This compound has been shown to inhibit key enzymes involved in various biological pathways, including those associated with inflammation and fungal infections.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles, including 3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine, exhibit significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains:

| Fungal Strain | Activity |

|---|---|

| Candida albicans | Strong inhibition |

| Aspergillus fumigatus | Comparable to itraconazole |

| Trichophyton mentagrophytes | Effective against multiple strains |

These compounds have been synthesized and tested for their antifungal efficacy, showing promising results in comparison to established antifungal agents like fluconazole and itraconazole .

Neuroprotective Effects

In addition to antifungal activity, this compound has demonstrated neuroprotective effects. Studies on neuroinflammation models indicate that it can inhibit the NF-kB signaling pathway, reducing oxidative stress and inflammation in neuronal cells. The compound exhibited an IC50 value of approximately 2.91 ± 0.47 μM against nitric oxide production in inflammatory models .

Structure-Activity Relationship (SAR)

The biological activity of 3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine is influenced by its structural components:

- Difluoromethyl Group : Enhances lipophilicity and binding affinity.

- Triazole Ring : Facilitates hydrogen bonding and stabilizes interactions with biological targets.

- Pyridine Moiety : Contributes to the electronic properties that affect bioactivity.

Comparative studies with similar compounds reveal that modifications to these groups can significantly alter their pharmacological profiles .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Antifungal Efficacy : A study reported that derivatives showed superior antifungal activity against resistant strains of Candida species compared to traditional treatments .

- Neuroprotection in Alzheimer’s Models : Research demonstrated significant cognitive improvements in scopolamine-induced Alzheimer’s disease models when treated with this compound, indicating potential for therapeutic use in neurodegenerative diseases .

Q & A

Basic: What are the optimal synthetic routes for 3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?

Answer:

The synthesis of triazole derivatives typically involves cyclization reactions of thiosemicarbazides or condensation of amidrazones with carbonyl compounds. For analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine, nucleophilic substitution (e.g., using fluorobenzyl thiols) and oxidation-reduction steps are critical . Key factors include:

- Reagent selection : Oxidizing agents (e.g., H2O2) and reducing agents (e.g., NaBH4) impact functional group compatibility.

- Temperature control : Cyclization reactions often require reflux in polar solvents (e.g., ethanol or DMF).

- Purification : Column chromatography or recrystallization (e.g., from methanol) is essential to isolate high-purity products .

Table 1 : Example reaction conditions for triazole derivatives:

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclization | Thiosemicarbazide + HCl, reflux | 60–75% |

| Substitution | 4-Fluorobenzyl bromide, K2CO3, DMF | 50–65% |

Advanced: How can X-ray crystallography resolve tautomeric ambiguity in 1,2,4-triazol-5-amine derivatives?

Answer:

Tautomerism in triazole derivatives (e.g., 1,2,4-triazol-5-amine vs. 1,2,4-triazol-3-amine) can be resolved using single-crystal X-ray diffraction. For example, in the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine, planar geometry and dihedral angles (e.g., 2.3° between phenyl and triazole planes) confirm tautomeric forms .

- Data collection : High-resolution datasets (e.g., SHELX programs) enable precise electron density mapping .

- Refinement : Software like SHELXL refines hydrogen bonding networks (e.g., N–H···N interactions) to distinguish tautomers .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridinyl) and triazole NH2 (δ 5.5–6.5 ppm).

- IR Spectroscopy : Confirm NH2 stretching (3200–3400 cm<sup>−1</sup>) and C–F vibrations (1100–1250 cm<sup>−1</sup>) .

- Mass Spectrometry : Exact mass (e.g., Q-TOF) validates molecular formula (C9H8F2N5) with <1 ppm error .

Advanced: How can <sup>15</sup>N isotopic labeling enhance pharmacokinetic studies of this compound?

Answer:

<sup>15</sup>N-labeled triazole derivatives (e.g., 1,3-diphenyl-1H-1,2,4-triazol-5-amine) enable tracking metabolic pathways via LC-MS/MS. Key applications:

- Metabolite identification : <sup>15</sup>N labels distinguish parent compounds from endogenous metabolites .

- Quantitative analysis : Isotope dilution improves accuracy in bioavailability studies .

Advanced: What strategies mitigate data contradictions in biological activity assays (e.g., antimicrobial vs. anticancer)?

Answer:

- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 μM) to identify off-target effects.

- Structural analogs : Compare with naphthalene-substituted triazoles (e.g., 3-(naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine) to isolate pharmacophores .

- Mechanistic studies : Use kinase inhibition assays or ROS detection to clarify mode of action .

Basic: How does the difluoro(pyridin-2-yl)methyl group influence electronic properties?

Answer:

- Electron-withdrawing effect : Fluorine atoms increase electrophilicity at the triazole ring, enhancing reactivity in nucleophilic substitutions .

- Conjugation : Pyridinyl groups stabilize charge transfer via π-π stacking, as seen in crystallographic data .

Advanced: What computational methods predict the stability of triazole-based energetic materials?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.